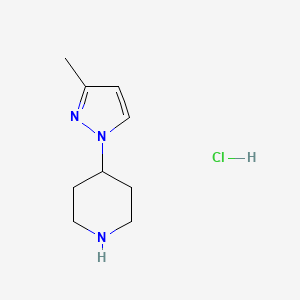

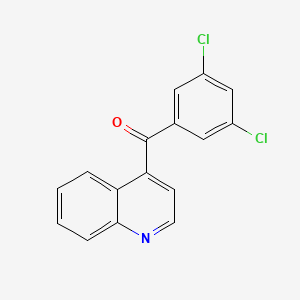

2-Chloro-5-(piperidin-4-ylmethoxy)pyridine

Descripción general

Descripción

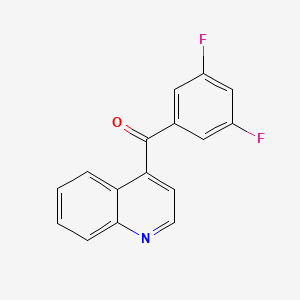

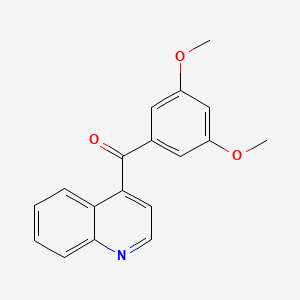

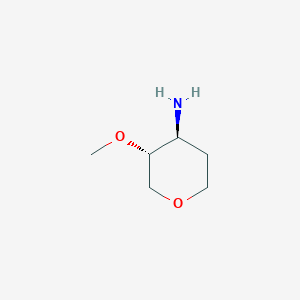

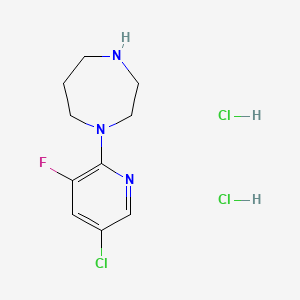

2-Chloro-5-(piperidin-4-ylmethoxy)pyridine is a chemical compound with the CAS number 1515960-91-4 . It is a valuable building block in organic synthesis .

Synthesis Analysis

The synthesis of 2-Chloro-5-(piperidin-4-ylmethoxy)pyridine and its derivatives has been a subject of research. For instance, a catalytic protodeboronation of pinacol boronic esters has been reported, which utilizes a radical approach . This method allows for the formal anti-Markovnikov alkene hydromethylation .

Molecular Structure Analysis

The molecular weight of 2-Chloro-5-(piperidin-4-ylmethoxy)pyridine is 226.70 . Its IUPAC name is 2-chloro-5-(piperidin-4-ylmethoxy)pyridine .

Physical And Chemical Properties Analysis

2-Chloro-5-(piperidin-4-ylmethoxy)pyridine is a solid at room temperature . It should be stored in a refrigerator .

Aplicaciones Científicas De Investigación

Synthesis of 2-Chloro-5-(piperidin-4-ylmethoxy)pyridine Derivatives

- Shen Li (2012) discussed the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, from 2-amino-4-methylpyridine through chlorination and condensation processes, achieving an overall yield of about 62% (Shen Li, 2012).

- Guillaume Coppens et al. (2010) explored the reactivity of 2- and 4-chloro derivatives of pyridine with piperidine in methanol, suggesting an increased built-in solvation for 2-chloropyridine-N oxide (Coppens et al., 2010).

Chemical Structure and Interactions

- H. Niwa et al. (2018) studied the crystal structure of LSD1 in complex with a compound bearing a 4-piperidinylmethoxy group on a pyridine ring, providing insights into the binding mode and interactions within the catalytic center of LSD1 (Niwa et al., 2018).

- Manpreet Kaur et al. (2013) described the crystal structure of rupatadine, which contains a piperidin-4-ylidene moiety fused to a chlorophenyl and cyclohepta[1,2-b]pyridinyl rings, revealing significant dihedral angles and intramolecular interactions (Kaur et al., 2013).

Applications in Scientific Research

Medicinal Chemistry and Drug Design

- The compound's synthesis and interactions play a role in drug discovery, particularly in the context of LSD1 inhibitors for cancer treatment, as illustrated by H. Niwa et al. (2018) (Niwa et al., 2018).

- The structural properties of rupatadine, including the piperidin-4-ylidene group, contribute to its pharmacological potential, as indicated by Manpreet Kaur et al. (2013) (Kaur et al., 2013).

Safety And Hazards

The safety information for 2-Chloro-5-(piperidin-4-ylmethoxy)pyridine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Direcciones Futuras

Piperidines, including 2-Chloro-5-(piperidin-4-ylmethoxy)pyridine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

2-chloro-5-(piperidin-4-ylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c12-11-2-1-10(7-14-11)15-8-9-3-5-13-6-4-9/h1-2,7,9,13H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEAZWGYXRRGTDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(piperidin-4-ylmethoxy)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine](/img/structure/B1433603.png)

![Methyl[2-methyl-4-(methylamino)pentan-2-yl]amine dihydrochloride](/img/structure/B1433606.png)

![4-[(2,2-Difluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1433607.png)

![2-[2-(2-Nitrophenyl)ethyl]aniline hydrochloride](/img/structure/B1433610.png)